molecular formula C25H42N4O14 B1253762 N,N'-Diacetylchitobiosyl allosamizoline

N,N'-Diacetylchitobiosyl allosamizoline

Cat. No.: B1253762
M. Wt: 622.6 g/mol
InChI Key: MDWNFWDBQGOKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diacetylchitobiosyl allosamizoline: is a complex pseudo-trisaccharide compound known for its potent inhibitory activity against chitinases, enzymes that break down chitin. This compound is particularly significant in the study of insect and fungal biology due to its ability to interfere with chitin metabolism .

Scientific Research Applications

N,N'-Diacetylchitobiosyl allosamizoline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Serves as a potent inhibitor of chitinases, making it valuable in the study of insect and fungal biology.

    Medicine: Investigated for its potential use in developing antifungal and insecticidal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Diacetylchitobiosyl allosamizoline involves multiple steps, including glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation. The process begins with the preparation of N-benzyloxycarbonyl (Cbz) protected trichloroacetimidate donors. These donors are then used in iterative glycosylation reactions to form the glycosidic bonds .

Industrial Production Methods: While the compound can be synthesized using both solid-phase and liquid-phase methods, the liquid-phase method is preferred for its higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N,N'-Diacetylchitobiosyl allosamizoline primarily undergoes glycosylation reactions, which are crucial for forming the glycosidic bonds in its structure. It can also participate in catalytic hydrogenation, acetylation, and deacetylation reactions .

Common Reagents and Conditions:

    Glycosylation: Trichloroacetimidate donors and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter.

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

    Acetylation: Acetic anhydride and pyridine.

    Deacetylation: Sodium methoxide in methanol.

Major Products: The major product of these reactions is this compound itself, which is formed through the sequential addition of glycosyl units and subsequent modifications .

Mechanism of Action

N,N'-Diacetylchitobiosyl allosamizoline exerts its effects by inhibiting chitinase enzymes. It binds to the active site of the enzyme, preventing it from breaking down chitin. This inhibition disrupts the chitin metabolism in insects and fungi, leading to their death or reduced growth .

Comparison with Similar Compounds

Uniqueness: N,N'-Diacetylchitobiosyl allosamizoline is unique due to its specific glycosylation pattern and high inhibitory activity against chitinases. Its liquid-phase synthesis method also makes it more efficient to produce compared to similar compounds .

Properties

IUPAC Name

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWNFWDBQGOKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869406
Record name 2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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